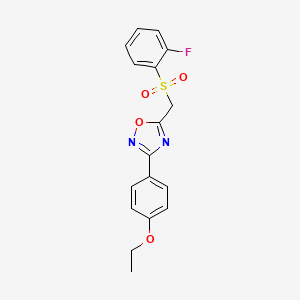
3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H15FN2O4S and its molecular weight is 362.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C19H17FN2O4S
- Molecular Weight: 420.5 g/mol
This structure features an oxadiazole ring, which is known for its role in various pharmacological activities.
Anticancer Properties
Numerous studies have investigated the anticancer potential of oxadiazole derivatives. The compound has shown promising results against several cancer cell lines:
- Cell Lines Tested:
- PC-3 (prostate cancer)
- HCT-116 (colon cancer)
- ACHN (renal cancer)
In vitro studies indicated IC50 values of approximately 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN . These values suggest significant cytotoxicity against these cancer types.
The mechanisms through which this compound exerts its anticancer effects are multifaceted:
- Induction of Apoptosis:
- Inhibition of Key Enzymes:
- Molecular Docking Studies:
Comparative Efficacy
A comparative analysis of various oxadiazole derivatives highlights the relative effectiveness of this compound:
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | PC-3 | 0.67 | Apoptosis induction |
| Other Derivative A | MCF-7 | 0.12 | EGFR inhibition |
| Other Derivative B | A549 | 2.78 | Caspase activation |
This table illustrates that while the compound shows significant activity against specific cell lines, other derivatives may exhibit superior efficacy in different contexts .
Case Studies
Several case studies have documented the effects of similar oxadiazole compounds in clinical settings:
- Study on Prostate Cancer:
- Combination Therapy:
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c1-2-23-13-9-7-12(8-10-13)17-19-16(24-20-17)11-25(21,22)15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAJOZRIQIEJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














